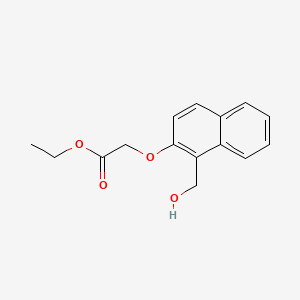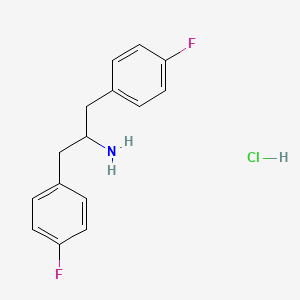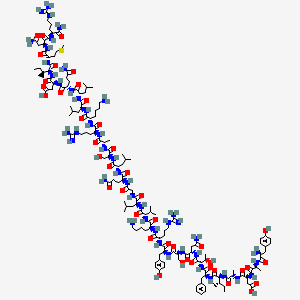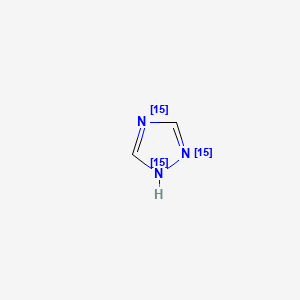
生物素-PEG12-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG12-NHS ester is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize the solubility of antibodies and other proteins . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Synthesis Analysis
The NHS ester group in Biotin-PEG12-NHS ester reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .Molecular Structure Analysis
The molecular formula of Biotin-PEG12-NHS ester is C41H72N4O18S . The exact mass is 940.46 and the molecular weight is 941.100 .Chemical Reactions Analysis
The N-hydroxysuccinimide ester (NHS) group in Biotin-PEG12-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis
Biotin-PEG12-NHS ester is a pegylated, highly hydrophilic biotinylation reagent . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .科学研究应用
Protein Labeling
Biotin-PEG12-NHS ester is used for protein labeling. It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Enhancing Solubility
The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule. This helps to prevent aggregation of biotinylated antibodies stored in solution .
3. Specific Labeling of Cell Surface Proteins Biotin-PEG12-NHS ester is useful for specific labeling of cell surface proteins. As it dissolves readily in polar solutions, it does not permeate the cell membrane. As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated with this reagent .
Affinity-Based Applications
The biotin group in Biotin-PEG12-NHS ester is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .
5. Maximizing Solubility of Antibodies and Other Proteins Biotin-PEG12-NHS ester is a pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize solubility of antibodies and other proteins .
Reducing Steric Hindrance
The PEG spacer arm gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .
作用机制
Target of Action
Biotin-PEG12-NHS ester is a biotinylation reagent that primarily targets primary amine-containing macromolecules . The primary targets include the ε-amino group on the N-terminus of proteins and other primary amines . This compound is particularly useful for specific labeling of cell surface proteins .
Mode of Action
The N-hydroxysuccinimide (NHS) ester group of Biotin-PEG12-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs through nucleophilic attack, forming a stable amide bond and releasing the NHS . The biotin group of the compound is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .
Biochemical Pathways
The biochemical pathway involved in the action of Biotin-PEG12-NHS ester is the biotinylation of proteins. The compound reacts with primary amino groups in proteins to form an amide bond, resulting in biotinylated proteins . These biotinylated proteins can then interact with avidin and streptavidin proteins, which are commonly used in various biochemical assays .
Pharmacokinetics
The pharmacokinetics of Biotin-PEG12-NHS ester primarily involve its solubility and reactivity. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule . This enhances the solubility of antibodies and other proteins, helping to prevent aggregation of biotinylated antibodies stored in solution . The NHS-ester reactive group is susceptible to hydrolysis, which can affect the compound’s stability and reactivity .
Result of Action
The result of the action of Biotin-PEG12-NHS ester is the formation of biotinylated proteins. These proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays . Furthermore, labeled proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .
Action Environment
The action of Biotin-PEG12-NHS ester is influenced by environmental factors such as pH and moisture. The compound reacts efficiently with primary amino groups in pH 7-9 buffers . Exposure to moisture should be minimized as the NHS-ester reactive group is susceptible to hydrolysis . Therefore, the compound should be stored in a moisture-free condition to maintain its stability and reactivity .
安全和危害
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXSUFTTIRQOU-BVCQTOFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N4O18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


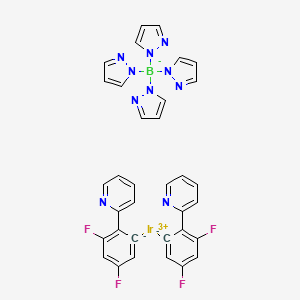
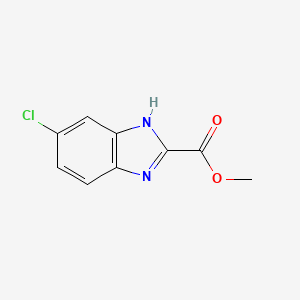
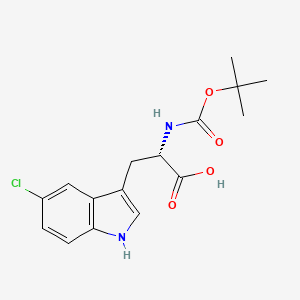

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)


